
6-(3-Phenylpropyl)oximino naltrexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Phenylpropyl)oximino naltrexone, also known as this compound, is a useful research compound. Its molecular formula is C29H34N2O4 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pain Management
The compound's efficacy in pain relief has been explored in various clinical settings:
- Fibromyalgia Treatment: A recent study investigated the use of low-dose naltrexone (including derivatives like 6-(3-Phenylpropyl)oximino naltrexone) for fibromyalgia. Results indicated a potential reduction in pain intensity among participants, although statistical significance was not achieved .
- Chronic Pain Syndromes: Research indicates that the compound may alleviate symptoms in chronic pain syndromes by modulating inflammatory pathways and enhancing endogenous opioid signaling .
Inflammatory Disorders
The anti-inflammatory properties of this compound have been highlighted in several studies:
- Mechanistic Studies: Investigations into its action on glial cells suggest that it may inhibit pro-inflammatory cytokine production, providing a basis for its use in conditions characterized by neuroinflammation .
- Clinical Trials: Ongoing trials are assessing its effectiveness in diseases such as Crohn's disease and multiple sclerosis, where inflammation plays a critical role .
Neurodegenerative Diseases
The neuroprotective potential of this compound is under investigation:
- Alzheimer’s Disease Models: Preliminary animal studies suggest that this compound may reduce amyloid-beta plaque formation and improve cognitive function in models of Alzheimer's disease.
- Parkinson’s Disease Research: Its effects on dopaminergic neurons are being studied to determine if it can mitigate neurodegeneration associated with Parkinson's disease.
Case Studies and Clinical Trials
特性
CAS番号 |
127227-11-6 |
---|---|
分子式 |
C29H34N2O4 |
分子量 |
474.6 g/mol |
IUPAC名 |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1 |
InChIキー |
WTBLSYMDUIKZHR-WSDVTMMXSA-N |
SMILES |
C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
異性体SMILES |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
正規SMILES |
C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
同義語 |
6-(3-phenylpropyl)oximino naltrexone NPC 836 NPC-836 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。